N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-(morpholinosulfonyl)benzamide
Description
Properties
CAS No. |
851404-24-5 |
|---|---|
Molecular Formula |
C24H27N3O7S |
Molecular Weight |
501.55 |
IUPAC Name |
N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-morpholin-4-ylsulfonylbenzamide |
InChI |
InChI=1S/C24H27N3O7S/c1-32-20-7-8-21(33-2)22-19(20)15-17(24(29)26-22)9-10-25-23(28)16-3-5-18(6-4-16)35(30,31)27-11-13-34-14-12-27/h3-8,15H,9-14H2,1-2H3,(H,25,28)(H,26,29) |
InChI Key |
KFLRCVDABNCMRA-UHFFFAOYSA-N |
SMILES |
COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-(morpholinosulfonyl)benzamide typically involves multiple steps, starting from commercially available starting materials. The key steps may include:
Formation of the quinoline core: This can be achieved through a Pfitzinger reaction, where an isatin derivative reacts with an appropriate ketone under acidic conditions.
Introduction of the ethyl linker: This step may involve the alkylation of the quinoline core with an ethyl halide.
Attachment of the morpholinosulfonyl group: This can be done through a sulfonylation reaction using morpholine and a sulfonyl chloride.
Formation of the benzamide moiety: The final step may involve the coupling of the intermediate with a benzoyl chloride derivative.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-(morpholinosulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The quinoline core can be oxidized to form quinoline N-oxide derivatives.
Reduction: The carbonyl group in the quinoline core can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield quinoline alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving quinoline derivatives.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-(morpholinosulfonyl)benzamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The quinoline core may intercalate with DNA or inhibit specific enzymes, while the morpholinosulfonyl group may enhance its solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzamide Derivatives with Sulfonyl Groups
The target compound shares a benzamide backbone with sulfonyl-substituted analogs, such as those synthesized in (e.g., compounds [4–15]). Key differences include:
Morpholino-Containing Compounds
Morpholino groups are recurrent in bioactive molecules, as seen in ’s triazine derivative.
Pesticide-Related Benzamides
lists benzamides like etobenzanid and diflufenican, which share the benzamide core but differ in substituents:
Structural and Spectral Analysis Insights
- IR Spectroscopy: The morpholinosulfonyl group’s S=O stretches (~1247–1255 cm⁻¹) align with sulfonyl vibrations in compounds . The dihydroquinolin 2-oxo group’s C=O stretch (~1663–1682 cm⁻¹) mirrors carbonyl bands in hydrazinecarbothioamides .
- NMR: The dihydroquinolin’s methoxy protons would resonate as singlets (~δ 3.8–4.0 ppm), distinct from halogenated phenyl signals in analogs (δ 7.0–8.0 ppm) .
Biological Activity
N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-(morpholinosulfonyl)benzamide is a complex organic compound that has gained attention for its potential biological activities. This compound incorporates a quinoline moiety known for its diverse pharmacological effects, including anticancer and antimicrobial properties. The unique structural features of this compound suggest it may exhibit significant biological activity, warranting further investigation.
Molecular Characteristics
- Molecular Formula : C22H24N2O4S
- Molecular Weight : 420.50 g/mol
- IUPAC Name : this compound
Structural Features
The compound features:
- A quinoline ring system , which is often associated with various biological activities.
- Dimethoxy groups at positions 5 and 8, enhancing solubility and potential interactions with biological targets.
- A morpholinosulfonyl group , which may contribute to the compound's pharmacological profile.
Table 1: Structural Overview
| Feature | Description |
|---|---|
| Quinoline Core | Present |
| Dimethoxy Groups | At positions 5 and 8 |
| Morpholinosulfonyl Group | Attached to the benzamide structure |
Anticancer Properties
Research indicates that compounds with similar structural features to this compound exhibit significant anticancer activity. For instance:
- Mechanism of Action : The quinoline derivatives are known to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Case Studies : A study demonstrated that related quinoline compounds effectively reduced tumor growth in xenograft models of breast cancer.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties:
- In vitro Studies : Similar compounds have shown efficacy against a range of bacterial strains, indicating that this compound may also possess these properties.
Interaction with Biological Targets
Understanding how this compound interacts with biological molecules is crucial for elucidating its pharmacological effects:
- Target Enzymes : The compound may interact with enzymes involved in key metabolic pathways, potentially modulating their activity .
Table 2: Biological Activities of Related Compounds
| Compound Name | Activity Type | Observed Effects |
|---|---|---|
| 5-Methoxyquinoline | Anticancer | Inhibition of tumor growth |
| 7-Methylquinoline | Antimicrobial | Effective against Gram-positive bacteria |
| Cyclohexanecarboxylic acid | Anti-inflammatory | Reduction in inflammatory markers |
The synthesis of this compound typically involves several steps:
- Formation of the Quinoline Core : This can be achieved through reactions involving isatin derivatives.
- Introduction of Dimethoxy Groups : Methylation reactions are employed to introduce the methoxy groups.
- Attachment of Morpholinosulfonyl Group : This step involves the reaction of the benzamide with morpholino sulfonyl chloride.
Table 3: Synthetic Route Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Quinoline Core Formation | Pfitzinger Reaction | Isatin derivative + aromatic aldehyde |
| Dimethoxy Group Introduction | Methylation | Dimethyl sulfate or methyl iodide |
| Morpholino Group Attachment | Nucleophilic Substitution | Morpholino sulfonyl chloride |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
